molecular formula C22H24O5 B12555990 1,4-Diacetoxy-2-acetyl-6-(4-methyl-3-pentenyl)naphthalene CAS No. 184901-95-9

1,4-Diacetoxy-2-acetyl-6-(4-methyl-3-pentenyl)naphthalene

Cat. No.: B12555990
CAS No.: 184901-95-9
M. Wt: 368.4 g/mol
InChI Key: ISMPRAWACRMYRT-UHFFFAOYSA-N
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Description

1,4-Diacetoxy-2-acetyl-6-(4-methyl-3-pentenyl)naphthalene is a synthetic organic compound belonging to the naphthalene family Naphthalenes are characterized by their two fused benzene rings, which impart unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diacetoxy-2-acetyl-6-(4-methyl-3-pentenyl)naphthalene typically involves multiple steps, starting from simpler naphthalene derivatives. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods may be employed.

Chemical Reactions Analysis

Types of Reactions

1,4-Diacetoxy-2-acetyl-6-(4-methyl-3-pentenyl)naphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert them into less oxidized forms.

    Substitution: The acetoxy and acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1,4-Diacetoxy-2-acetyl-6-(4-methyl-3-pentenyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Diacetoxy-2-acetyl-6-(4-methyl-3-pentenyl)naphthalene involves its interaction with molecular targets such as enzymes and receptors. The acetyl and acetoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The methyl-pentenyl side chain may also play a role in modulating the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Diacetoxy-2-acetyl-6-(4-methyl-3-pentenyl)naphthalene is unique due to its specific combination of acetyl, acetoxy, and methyl-pentenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

184901-95-9

Molecular Formula

C22H24O5

Molecular Weight

368.4 g/mol

IUPAC Name

[3-acetyl-4-acetyloxy-7-(4-methylpent-3-enyl)naphthalen-1-yl] acetate

InChI

InChI=1S/C22H24O5/c1-13(2)7-6-8-17-9-10-18-20(11-17)21(26-15(4)24)12-19(14(3)23)22(18)27-16(5)25/h7,9-12H,6,8H2,1-5H3

InChI Key

ISMPRAWACRMYRT-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1=CC2=C(C=C(C(=C2C=C1)OC(=O)C)C(=O)C)OC(=O)C)C

Origin of Product

United States

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